(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
CAS No.: 618441-82-0
Cat. No.: VC16139855
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618441-82-0 |
|---|---|
| Molecular Formula | C17H15ClN2O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C17H15ClN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3 |
| Standard InChI Key | BNXIVHARTOHYBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO |
Introduction
(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is an organic compound featuring a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a tolyl group, which contribute to its chemical properties and potential biological activities. The molecular formula of this compound is C17H15ClN2O, indicating it contains 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.
Synthesis Methods
The synthesis of (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic synthesis techniques. Common methods include refluxing, distillation, and chromatography for purification. These techniques leverage standard organic chemistry principles to form the desired compound.
Biological Activities
Pyrazole derivatives, including (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol, are known for their diverse pharmacological effects. These effects are attributed to the ability of the compound to interact with various biological targets, including enzymes and receptors. The unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol | Chlorophenyl, tolyl | Potential pharmacological effects |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Chlorophenyl, methyl | Anti-inflammatory |
| 3-(2-Methylphenyl)-1H-pyrazole | Methylphenyl | Antimicrobial |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Methoxyphenyl | Antitumor |
Research Findings and Applications
Interaction studies involving (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol focus on understanding its binding affinity and activity against biological targets. Techniques such as spectroscopy and chromatography are used to elucidate the mechanism of action and optimize the compound for further development. The applications of this compound extend across various fields, including medicine and agriculture, due to its potential pharmacological profiles.
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